![molecular formula C16H16N4O2 B2557237 3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide CAS No. 1797340-77-2](/img/structure/B2557237.png)
3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide
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Overview
Description
The compound “3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide” is a heterocyclic compound . It’s part of a class of compounds that have shown interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, Huang and coworkers have reported a synthesis of thiophene derivatives via a solvent-free microwave-assisted reaction .Scientific Research Applications
Synthesis and Chemical Sensing
N-(Cyano(naphthalen-1-yl)methyl)benzamides Synthesis, Crystal Structures, and Colorimetric Sensing of Fluoride Anions
A study by Younes et al. (2020) involved synthesizing a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, demonstrating their use in chemical sensing, specifically for the colorimetric detection of fluoride ions. The unique optical properties of these compounds, facilitated by their structural configuration, highlight their potential in developing sensors for environmental and health-related applications Younes et al., 2020.
Heterocyclic Synthesis
Catalyst-Free Synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide Derivatives by 1,3-Dipolar Cycloaddition and Rearrangement Liu et al. (2014) reported on the catalyst-free synthesis of benzamide derivatives, showcasing methods for creating complex heterocyclic structures. These synthesis techniques are crucial for developing pharmaceuticals and materials with specific biological or chemical properties Liu et al., 2014.
Anticancer Research
Synthesis and in-vitro Anticancer Activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its 2-substituted Derivatives Waghmare et al. (2013) explored the synthesis of heterocyclic compounds, including ones with the 3-cyano group, and evaluated their anticancer activity. This research underscores the potential therapeutic applications of benzamide derivatives in oncology Waghmare et al., 2013.
Antimicrobial Activity
Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d]-pyrimidine and Pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine Derivatives Abunada et al. (2008) synthesized a range of pyrazole-based compounds and tested their antimicrobial properties. Such studies are pivotal for discovering new antimicrobial agents that can combat resistant strains of bacteria and other pathogens Abunada et al., 2008.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
It has been found that similar compounds form an h-bond acceptor interaction with the hinge region of the atp-binding site .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown inhibitory activity against various cell lines .
properties
IUPAC Name |
3-cyano-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-20-15-5-6-22-10-13(15)14(19-20)9-18-16(21)12-4-2-3-11(7-12)8-17/h2-4,7H,5-6,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZFZSVZRGBMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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